molecular formula C13H19NO B13961324 (2-(Cyclohexyloxy)phenyl)methanamine CAS No. 937603-01-5

(2-(Cyclohexyloxy)phenyl)methanamine

Cat. No.: B13961324
CAS No.: 937603-01-5
M. Wt: 205.30 g/mol
InChI Key: AQJQZWYCESCJNC-UHFFFAOYSA-N
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Description

(2-(Cyclohexyloxy)phenyl)methanamine is an organic compound with the molecular formula C13H19NO It features a phenyl ring substituted with a cyclohexyloxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclohexyloxy)phenyl)methanamine typically involves the reaction of 2-hydroxybenzaldehyde with cyclohexyl bromide in the presence of a base to form 2-(cyclohexyloxy)benzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclohexyloxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-(Cyclohexyloxy)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Cyclohexyloxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Benzyloxy)phenyl)methanamine
  • (2-(Cyclohexyloxy)methyl)phenyl)methanamine
  • (4-(Cyclohexyloxy)phenyl)methanamine

Uniqueness

(2-(Cyclohexyloxy)phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

937603-01-5

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2-cyclohexyloxyphenyl)methanamine

InChI

InChI=1S/C13H19NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10,14H2

InChI Key

AQJQZWYCESCJNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2CN

Origin of Product

United States

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